N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide
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Overview
Description
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.317 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the hydroxyethyl group.
Amidation: The final step involves the formation of the carboxamide group, typically through an amidation reaction using carboxylic acid derivatives and amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The aromatic naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield naphthaldehydes or naphthones, while reduction can produce naphthyl alcohols or amines.
Scientific Research Applications
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl and cyclopropanecarboxamide groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)cyclopropanecarboxamide
- N-(2-hydroxy-2-phenylethyl)cyclopropanecarboxamide
- N-(2-hydroxy-2-(naphthalen-2-yl)ethyl)cyclopropanecarboxamide
Uniqueness
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall biological activity, distinguishing it from other similar compounds.
Biological Activity
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide, commonly referred to as HNECA, is an organic compound that has garnered attention due to its potential biological activities. This article explores the compound's properties, synthesis, biological effects, and relevant research findings.
- Chemical Formula : C16H17NO2
- Molecular Weight : 255.31 g/mol
- Structure : Features a cyclopropane ring, an amide group, and a naphthalene moiety.
Synthesis and Characterization
HNECA can be synthesized through various organic reactions that involve cyclopropanecarboxylic acid derivatives. Its characterization typically employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structural integrity.
HNECA exhibits a range of biological activities that may be attributed to its interaction with specific biological targets. Preliminary studies suggest that HNECA may influence:
- Cell Viability : In vitro studies indicate that HNECA can modulate cell viability in various cancer cell lines, potentially through apoptosis induction.
- Receptor Interaction : The compound has shown promise in targeting specific receptors involved in cellular signaling pathways, which could be pivotal in cancer therapy.
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of HNECA on breast cancer cell lines (MDA-MB-231). Results indicated a significant reduction in cell proliferation and increased apoptotic markers after treatment with HNECA.
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Toxicity and Safety
Toxicological assessments indicate that HNECA has a favorable safety profile at therapeutic concentrations. Acute toxicity studies reveal no significant adverse effects in animal models when administered within recommended doses .
Applications in Scientific Research
HNECA's unique structure and biological activity make it a candidate for further exploration in:
- Drug Development : As a lead compound for designing new therapeutic agents targeting cancer and inflammatory diseases.
- Biochemical Research : To study its effects on specific signaling pathways and receptor interactions.
Future Directions
The current state of research on HNECA indicates substantial potential for therapeutic applications; however, further investigations are necessary to fully elucidate its mechanisms of action and efficacy in clinical settings. Future studies should focus on:
- Long-term Efficacy Studies : Evaluating the long-term effects of HNECA in vivo.
- Mechanistic Studies : Detailed investigations into the molecular pathways influenced by HNECA.
- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-15(10-17-16(19)12-8-9-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12,15,18H,8-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPUFGGAJGOVBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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